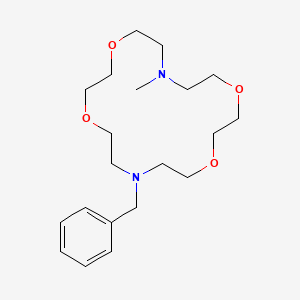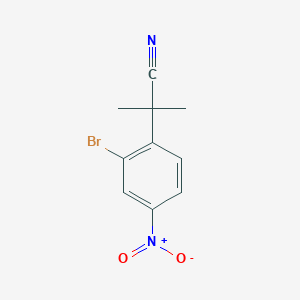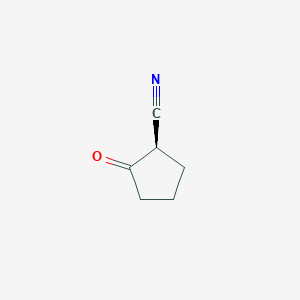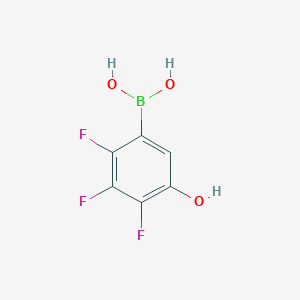
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with metal ions, which makes them valuable in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic fashion, allowing it to interact with a variety of metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diol in the presence of a catalyst to form the macrocyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent to remove toxic metals from the body.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic structure interact with the metal ions, forming a stable complex that can be used in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A related compound with benzyl groups that also forms stable complexes with metal ions.
Uniqueness
7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its specific structure, which includes both benzyl and methyl groups. This unique arrangement allows it to form complexes with a different range of metal ions compared to other crown ethers, making it valuable in specialized applications.
Properties
Molecular Formula |
C20H34N2O4 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
7-benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C20H34N2O4/c1-21-7-11-23-15-17-25-13-9-22(19-20-5-3-2-4-6-20)10-14-26-18-16-24-12-8-21/h2-6H,7-19H2,1H3 |
InChI Key |
ORJWVUHAKDKQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCOCCN(CCOCCOCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)



![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)





